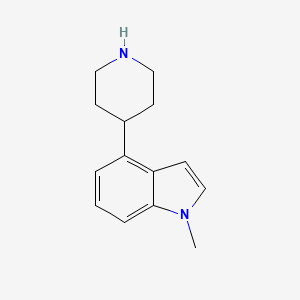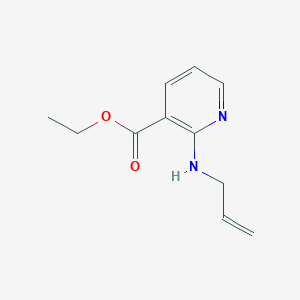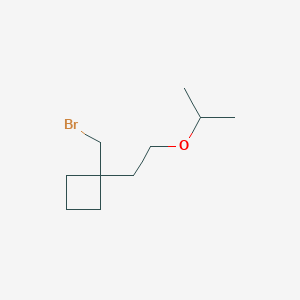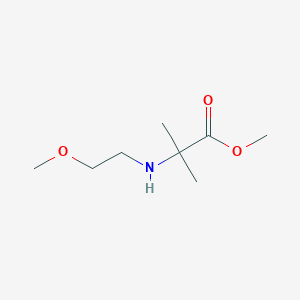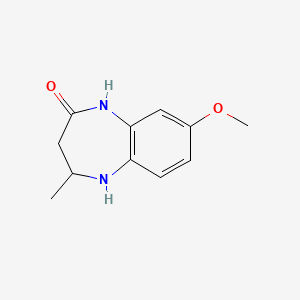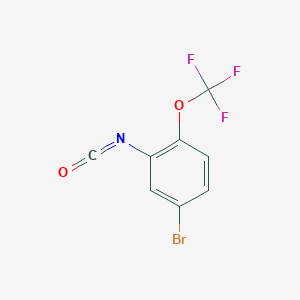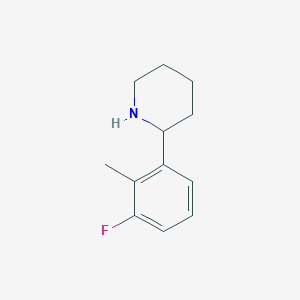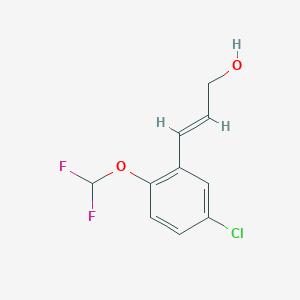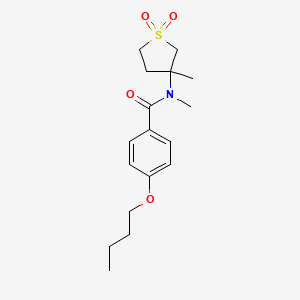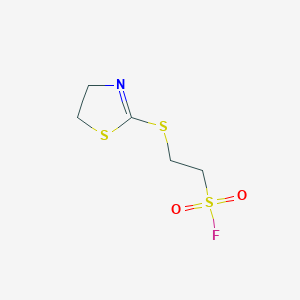
2-((4,5-Dihydrothiazol-2-yl)thio)ethanesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride typically involves the reaction of a thiazole derivative with a sulfonyl fluoride precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride exerts its effects often involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or modification of protein function. The thiazole ring may also interact with specific molecular targets, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,3-dimethylcyclohexyl)acetamide
- 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it particularly valuable in applications requiring specific and irreversible interactions with molecular targets.
Eigenschaften
Molekularformel |
C5H8FNO2S3 |
|---|---|
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C5H8FNO2S3/c6-12(8,9)4-3-11-5-7-1-2-10-5/h1-4H2 |
InChI-Schlüssel |
VACSCKSQVRVOLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)SCCS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



